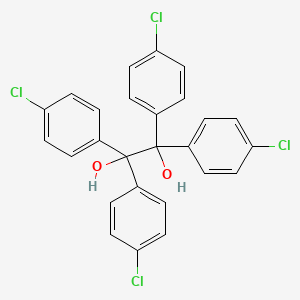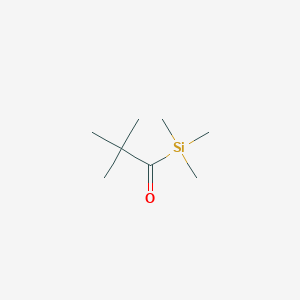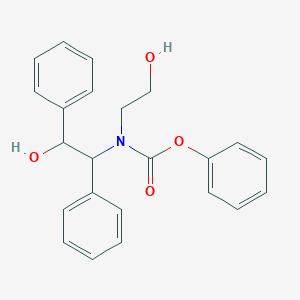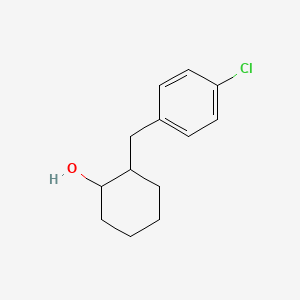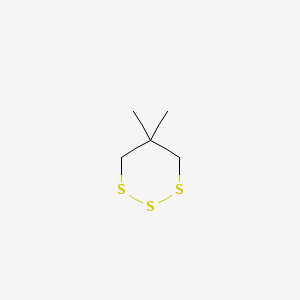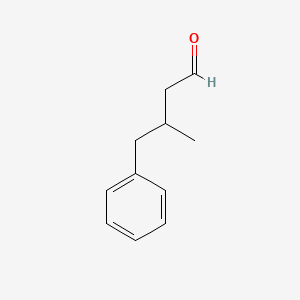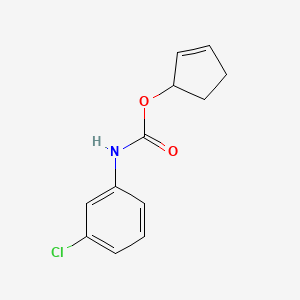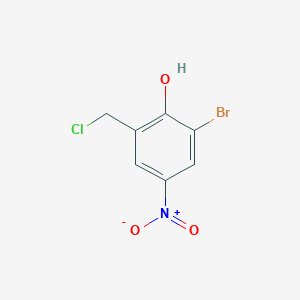
2-Bromo-6-(chloromethyl)-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6-(chloromethyl)-4-nitrophenol is an organic compound that belongs to the class of halogenated phenols. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenolic ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(chloromethyl)-4-nitrophenol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the bromination of 2,6-dichlorophenol followed by nitration and subsequent chloromethylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure selective substitution at the desired positions on the phenolic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, industrial methods may incorporate purification steps, such as recrystallization or chromatography, to remove impurities and achieve the desired quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-6-(chloromethyl)-4-nitrophenol undergoes various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the halogens.
Applications De Recherche Scientifique
2-Bromo-6-(chloromethyl)-4-nitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Bromo-6-(chloromethyl)-4-nitrophenol is primarily related to its ability to interact with biological molecules through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The halogen atoms can also participate in halogen bonding, which can influence the compound’s interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-chlorophenol: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
2-Chloro-6-(chloromethyl)-4-nitrophenol: Similar structure but with chlorine instead of bromine, leading to variations in reactivity and properties.
4-Nitrophenol: Lacks the halogen substituents, resulting in different chemical behavior and applications.
Uniqueness
2-Bromo-6-(chloromethyl)-4-nitrophenol is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the phenolic ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
10491-25-5 |
|---|---|
Formule moléculaire |
C7H5BrClNO3 |
Poids moléculaire |
266.47 g/mol |
Nom IUPAC |
2-bromo-6-(chloromethyl)-4-nitrophenol |
InChI |
InChI=1S/C7H5BrClNO3/c8-6-2-5(10(12)13)1-4(3-9)7(6)11/h1-2,11H,3H2 |
Clé InChI |
RCZROJNOIDXUPX-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1CCl)O)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


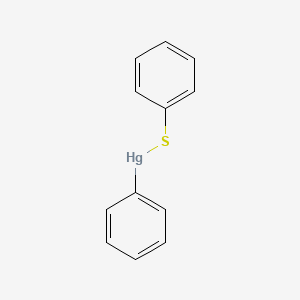

![4-[(3,4-Dichlorophenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B14722530.png)
![2-(6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethyl 2-(4-chloro-2-methylphenoxy)acetate](/img/structure/B14722537.png)
